molecular formula C14H21N3 B1522139 bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1209276-40-3

bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine

Cat. No. B1522139
CAS RN: 1209276-40-3
M. Wt: 231.34 g/mol
InChI Key: AWNZTXZFTNCGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the IUPAC name (1,5-dimethyl-1H-pyrrol-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]methanamine . It has a molecular weight of 231.34 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is 1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is an oil that is stored at room temperature . Its boiling point is predicted to be 370.7±37.0 °C .

Scientific Research Applications

Antibacterial Applications

The imidazole ring, which shares structural similarities with bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine, is known for its antibacterial properties . This compound can be utilized in the development of new antibacterial agents, especially targeting resistant strains of bacteria. Its mechanism may involve the disruption of bacterial cell wall synthesis or protein function.

Antitumor Activity

Derivatives of pyrrole, such as those related to bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine, have been synthesized and evaluated for antitumor activity . These compounds can be designed to target specific cancer cell lines, offering a pathway for the development of novel chemotherapeutic agents.

Antidiabetic Effects

The structural framework of bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine could be modified to enhance its interaction with biological targets involved in diabetes management . Research in this area could lead to the creation of new drugs that regulate blood sugar levels more effectively.

Anti-inflammatory Properties

Compounds containing the imidazole ring are reported to exhibit anti-inflammatory activities . By extension, bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine could be investigated for its potential to reduce inflammation, which is a common symptom in many diseases.

Antifungal Agents

Pyrrole derivatives have shown promise as antifungal agents . The bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine molecule could be a starting point for the synthesis of compounds that combat fungal infections, with potential applications in both medicine and agriculture.

Material Science Applications

The versatile nature of pyrrole-based compounds extends to material science . Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine can be used to create novel materials with specific electronic or photonic properties, which could be valuable in the development of sensors, conductors, and other technological applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

1-(1,5-dimethylpyrrol-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNZTXZFTNCGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNCC2=CC=C(N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine
Reactant of Route 5
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine
Reactant of Route 6
Reactant of Route 6
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.